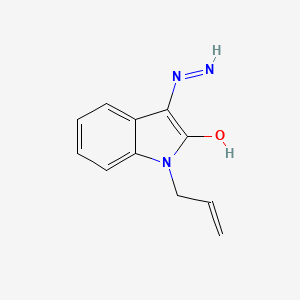
1-Allyl-3-hydrazonoindolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-3-hydrazonoindolin-2-one is a chemical compound with the molecular formula C11H11N3O. It is a derivative of indole, a heterocyclic aromatic organic compound.
Mechanism of Action
Target of Action
1-Allyl-3-hydrazonoindolin-2-one, also known as 1-Allyl-3-hydrazono-1,3-dihydro-indol-2-one, is a derivative of isatin-based Schiff bases . These compounds have been synthesized to target multiple diseases, including antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities . The compound’s primary targets include enzymes such as α-amylase and acetylcholinesterase .
Mode of Action
The compound interacts with its targets, leading to various changes. For instance, it exhibits inhibitory activity against the α-amylase enzyme . It also displays inhibitor activity against the acetylcholinesterase (AChE) enzyme .
Biochemical Pathways
The compound affects several biochemical pathways. It has been found to have anti-diabetic properties by inhibiting the α-amylase enzyme, which plays a crucial role in carbohydrate digestion . It also inhibits the acetylcholinesterase enzyme, which is involved in neurotransmission, suggesting potential anti-Alzheimer’s activity .
Pharmacokinetics
In silico admet properties were predicted for similar compounds . ADMET refers to the absorption, distribution, metabolism, excretion, and toxicity properties of a compound, which are crucial for determining its bioavailability and potential as a drug.
Result of Action
The compound’s action results in molecular and cellular effects. It has been found to exhibit antioxidant activity, suggesting that it can neutralize harmful free radicals in the body . It also shows anti-diabetic activity by inhibiting α-amylase, potentially reducing postprandial hyperglycemia . Furthermore, it displays anti-Alzheimer’s activity by inhibiting acetylcholinesterase, potentially improving cognitive function .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
1-Allyl-3-hydrazonoindolin-2-one has been found to exhibit anti-proliferative activity against several human cancer cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level . It has been suggested that this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Further in vitro and in vivo studies are needed to understand these aspects .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported yet. Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses .
Preparation Methods
The synthesis of 1-Allyl-3-hydrazonoindolin-2-one typically involves the reaction of indole derivatives with hydrazine derivatives under specific conditions. One common method involves the condensation of 1-allyl-2-indolinone with hydrazine hydrate in the presence of an acid catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the hydrazono group .
Chemical Reactions Analysis
1-Allyl-3-hydrazonoindolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazono group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazono group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Allyl-3-hydrazonoindolin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
1-Allyl-3-hydrazonoindolin-2-one can be compared with other similar compounds, such as:
1-Allyl-3-(diphenyl-hydrazono)-1,3-dihydro-indol-2-one: This compound has a similar structure but with diphenyl groups attached to the hydrazono group, which may alter its chemical and biological properties.
1-Allyl-3-(o-tolyl-hydrazono)-1,3-dihydro-indol-2-one:
The uniqueness of this compound lies in its specific hydrazono group and allyl substitution, which confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
3-diazenyl-1-prop-2-enylindol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-2-7-14-9-6-4-3-5-8(9)10(13-12)11(14)15/h2-6,12,15H,1,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZQZWKIDXHJTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C(=C1O)N=N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Fluorospiro[indoline-3,4'-piperidin]-2-one hydrochloride](/img/structure/B2762352.png)
![N-[1-(3,4-dimethylphenyl)-2-oxopyrrolidin-3-yl]-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B2762353.png)
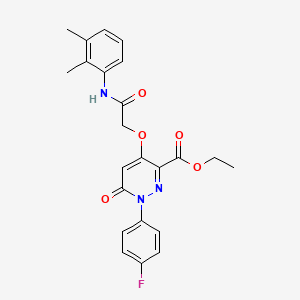

![3-Bromo-4-[(5-chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-5-methoxybenzaldehyde](/img/structure/B2762358.png)
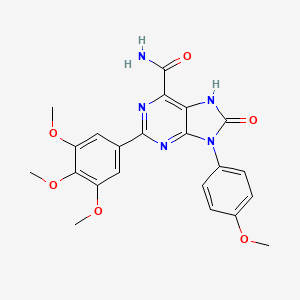
![N-[[4-Benzyl-3-(hydroxymethyl)morpholin-3-yl]methyl]prop-2-enamide](/img/structure/B2762363.png)
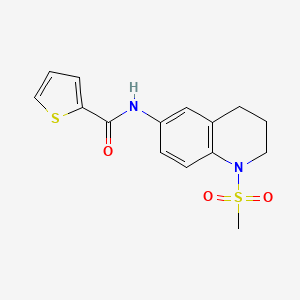
![1-[1-(2,3,5,6-tetramethylbenzenesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2762367.png)
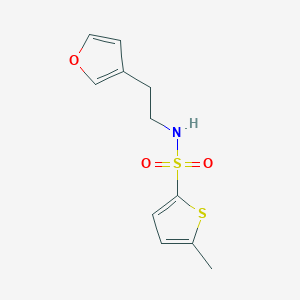
![6-acetyl-3-amino-N-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B2762371.png)
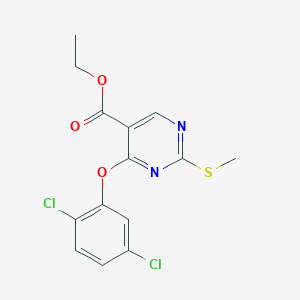
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-bromophenyl)acetamide](/img/structure/B2762373.png)

